molecular formula C16H15NO2 B11728091 1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one

1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one

Katalognummer: B11728091
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: DJOXEDHUJJDYFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one is an organic compound characterized by its biphenyl structure and methoxyimino functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one typically involves the reaction of 1-{[1,1’-Biphenyl]-4-yl}propan-1-one with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets. The compound’s biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyimino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one is unique due to its methoxyimino functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of this group allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

3-methoxyimino-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI-Schlüssel

DJOXEDHUJJDYFH-UHFFFAOYSA-N

Kanonische SMILES

CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.